3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene moiety, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: Methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.
Coupling with Thiophene: The thiophene moiety is introduced via a coupling reaction with a thiophene derivative using a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-4-yl)-propionic acid
- 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is unique due to its combination of a pyrazole ring, a thiophene moiety, and a piperidine carboxamide group
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-18-10-13(8-17-18)12-4-2-6-19(11-12)15(20)16-9-14-5-3-7-21-14/h3,5,7-8,10,12H,2,4,6,9,11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBCEECWULEUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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